![molecular formula C25H17N5O3 B2916696 4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid CAS No. 1007186-68-6](/img/structure/B2916696.png)
4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid
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Description
4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid is a useful research compound. Its molecular formula is C25H17N5O3 and its molecular weight is 435.443. The purity is usually 95%.
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Scientific Research Applications
Liquid Crystalline Complexes
A study by Alaasar and Tschierske (2019) introduced supramolecular liquid crystalline complexes formed through intermolecular hydrogen bond formation between rod-like pyridylazophenyl alkoxylbenzoates and cyano group-terminated benzoic acids. These complexes exhibit enantiotropic nematic phases over a broad temperature range, suggesting their potential in materials science, particularly in the development of liquid crystal displays and other optoelectronic devices (Alaasar & Tschierske, 2019).
Heterocyclic Synthesis
Fadda, Mukhtar, and Refat (2012) explored the utility of activated nitriles, including compounds like 4-(2-cyanoacetamido)benzoic acid, in synthesizing various heterocyclic compounds. These heterocycles, such as thiazole, pyrazole, and oxazole, have broad applications in pharmaceuticals, agrochemicals, and dyes, indicating the relevance of cyano-substituted benzoic acids in synthetic organic chemistry (Fadda, Mukhtar, & Refat, 2012).
Functionalization Reactions
Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of 1H-pyrazole-3-carboxylic acid and its derivatives, demonstrating their potential in creating novel compounds with applications in medicinal chemistry and material science (Yıldırım, Kandemirli, & Demir, 2005).
Organic and Supramolecular Chemistry
Lemmerer and Bourne (2012) studied benzoic acid derivatives in the context of co-crystal formation, revealing insights into hydrogen bonding and molecular assembly. Such studies are crucial for understanding molecular interactions in pharmaceuticals, leading to the design of better drug formulations (Lemmerer & Bourne, 2012).
Corrosion Inhibition
El Hajjaji et al. (2018) investigated pyridine and benzoic acid derivatives containing pyrazole moieties as corrosion inhibitors for mild steel in acidic media. Their findings suggest that such compounds could be used to enhance the durability and lifespan of metal components in industrial applications, showcasing the practical applications of cyano-substituted benzoic acids in materials science (El Hajjaji et al., 2018).
properties
IUPAC Name |
4-[[2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N5O3/c26-14-19(24(31)28-21-10-8-17(9-11-21)25(32)33)13-20-16-30(22-6-2-1-3-7-22)29-23(20)18-5-4-12-27-15-18/h1-13,15-16H,(H,28,31)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYOCSBKVMXTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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